molecular formula C7H8BrNO B1313111 1-(2-Bromopyridin-3-yl)ethanol CAS No. 84199-57-5

1-(2-Bromopyridin-3-yl)ethanol

Cat. No. B1313111
CAS RN: 84199-57-5
M. Wt: 202.05 g/mol
InChI Key: FLTIQQANTYJKSL-UHFFFAOYSA-N
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Patent
US07803793B2

Procedure details

To a solution of 2-bromo-pyridine-3-carbaldehyde (0.14 g, 0.75 mmol) in dry THF (10 mL) was dropwise added methylmagnesium bromide (1.4 M, 0.59 mL, 0.82 mmol) at −20° C. The reaction was allowed to warm to 0° C. for 20 min and then quenched with aqueous ammonium chloride solution. The usual work up gave a crude material, which was purified by chromatography (silica gel, 40% EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) 8.30 (m, 1H), 7.96 (m, 1H), 7.34 (m, 1H), 5.21 (q, 1H), 1.54 (d, 3H).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:10][Mg]Br>C1COCC1>[Br:1][C:2]1[C:7]([CH:8]([OH:9])[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
BrC1=NC=CC=C1C=O
Step Two
Name
Quantity
0.59 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C
CUSTOM
Type
CUSTOM
Details
quenched with aqueous ammonium chloride solution

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.